2-Bromo-4-methoxy-5-nitrobenzaldehyde
Description
2-Bromo-4-methoxy-5-nitrobenzaldehyde (CAS 139527-84-7) is a halogenated aromatic aldehyde with the molecular formula C₈H₆BrNO₄ and a molecular weight of 260.04 g/mol . Its structure features a bromine atom at position 2, a methoxy group at position 4, and a nitro group at position 5 on the benzene ring, with an aldehyde functional group at position 1. This compound is typically supplied at 98% purity in quantities ranging from 100 mg to 1 g, making it a versatile intermediate in organic synthesis and pharmaceutical research .
The nitro and aldehyde groups confer reactivity toward nucleophilic and electrophilic substitution reactions, while the methoxy group modulates electronic effects on the aromatic ring. These properties make it valuable for synthesizing heterocycles, ligands, and bioactive molecules.
Properties
IUPAC Name |
2-bromo-4-methoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZHFZVRTHKCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-5-nitrobenzaldehyde typically involves a multi-step process. One common method includes the nitration of 4-bromo-5-methoxybenzaldehyde using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration of the benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Organometallic reagents such as Grignard reagents or Suzuki-Miyaura coupling with boron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Bromo-4-methoxy-5-aminobenzaldehyde, while substitution reactions can produce a variety of substituted benzaldehydes.
Scientific Research Applications
2-Bromo-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and methoxy groups influence its reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural analogs, their substituent patterns, and functional distinctions:
Biological Activity
2-Bromo-4-methoxy-5-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a bromine atom, a methoxy group, and a nitro group attached to a benzaldehyde structure. Its molecular structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the bromination of 4-methoxy-5-nitrobenzaldehyde. The synthetic route often includes the following steps:
- Bromination : The starting material is treated with bromine in a suitable solvent under controlled conditions.
- Purification : The crude product is purified through recrystallization or column chromatography.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 10 µM, indicating potent anticancer properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| SK-LU-1 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows moderate activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 9.375 |
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Tubulin Interaction : Similar to combretastatin A-4, it may inhibit tubulin polymerization, disrupting mitotic progression in cancer cells .
Case Studies
- Cytotoxicity Assay : A study involving the treatment of HeLa cells with varying concentrations of this compound revealed a dose-dependent response in cell viability, confirming its potential as an anticancer agent.
- Antimicrobial Screening : In a comparative study against several bacterial strains, the compound demonstrated superior activity against Pseudomonas aeruginosa, suggesting its potential application in treating infections caused by resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
